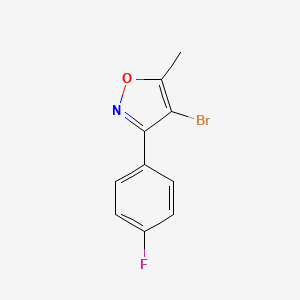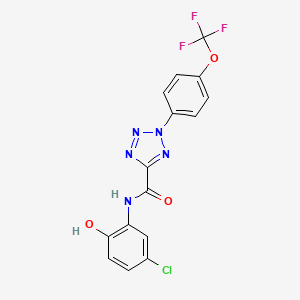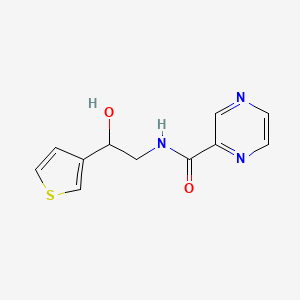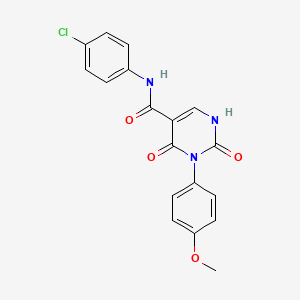
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. It has a 2,4-dioxo group, a common motif in many bioactive molecules and pharmaceuticals . The presence of the 4-chlorophenyl and 4-methoxyphenyl groups could potentially influence its physical and chemical properties, as well as its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms) with two carbonyl (C=O) groups at the 2 and 4 positions. It would also have a carboxamide group at the 5 position, and phenyl groups substituted with chlorine and methoxy groups at the 3 position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups could be involved in nucleophilic addition reactions, and the carboxamide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Applications
This compound is structurally related to various heterocyclic compounds that have been synthesized for their potential biological activities. For instance, compounds synthesized from reactions involving similar moieties have shown significant anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The synthesis often involves reactions with thiourea, aromatic aldehydes, and other heterocyclic components, leading to novel compounds evaluated for their potential as biological agents (Akbari et al., 2008; Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Properties
Some derivatives structurally related to the queried compound have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit significant inhibition on bacterial and fungal growth, highlighting their potential as novel antimicrobial agents. Moreover, antioxidant properties have also been investigated, providing a basis for further research into their application in managing oxidative stress-related conditions (Gilava et al., 2020).
Anticancer Activity
The anticancer potential of related compounds has been a subject of interest, with studies exploring the synthesis of novel derivatives and their evaluation against various cancer cell lines. For example, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives has been explored, revealing compounds with promising anticancer activities. This suggests the potential for similar compounds to be synthesized and evaluated for their efficacy in cancer treatment (Tiwari et al., 2016).
Material Science Applications
Beyond biomedical applications, compounds with structural similarities have been investigated for their utility in material science, such as the development of electrochromic materials and polymers with unique physical properties. These studies involve the synthesis of polyamides and polyimides based on specific functional groups, leading to materials with potential applications in electronics and as advanced materials with high thermal stability and solubility in organic solvents (Chang & Liou, 2008; Yang & Lin, 1995).
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-14-8-6-13(7-9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,25)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWTYQYJZAQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

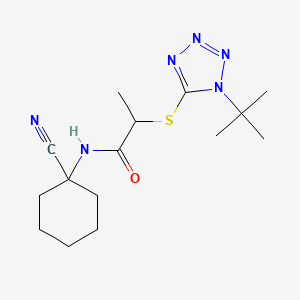

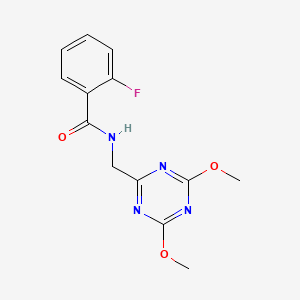
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)

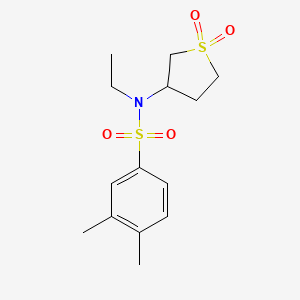

![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
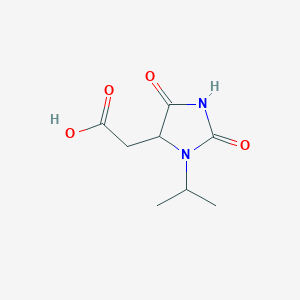
![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)
